![molecular formula C5H9BrClN3 B3008849 4-Bromo-N,1-dimethylpyrazol-3-amine;hydrochloride CAS No. 2413885-44-4](/img/structure/B3008849.png)
4-Bromo-N,1-dimethylpyrazol-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of brominated pyrazole derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives by reacting primary and secondary amines with tosylates of 1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazole and its 4-bromo derivative. Similarly, paper explores brominated trihalomethylenones as precursors to various 3-substituted 1H-pyrazoles, indicating a versatile approach to synthesizing brominated pyrazole compounds.
Molecular Structure Analysis
The molecular structure of brominated pyrazole derivatives is characterized using various spectroscopic techniques. For example, paper reports the X-ray structure characterization of two antipyrine derivatives, which include brominated moieties. The study uses Hirshfeld surface analysis and DFT calculations to analyze the solid-state structures, revealing that hydrogen bonds and π-interactions play a significant role in the stabilization of these compounds.
Chemical Reactions Analysis
Brominated pyrazole derivatives participate in a range of chemical reactions. Paper discusses the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines, leading to N-substituted 3-amino-2-nitrobenzo[b]thiophenes and their isomers. This indicates that brominated pyrazoles can undergo nucleophilic substitution reactions. Paper reveals a regioselective heterocyclization reaction involving chloro(bromo)vinyl ketones and N,N-dimethylhydrazine to afford 3-substituted 1-methyl(5-halo)pyrazoles, showcasing another type of chemical transformation for brominated pyrazoles.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyrazole derivatives are influenced by their molecular structure. The presence of bromine atoms can significantly affect the reactivity, as seen in paper , where brominated precursors are used to synthesize various 3-substituted 1H-pyrazoles. The insecticidal and fungicidal activities of some brominated pyrazole derivatives are evaluated in paper , indicating the potential for these compounds to be used in practical applications.
Scientific Research Applications
Oxidation Reactions
Research by Baumstark and Chrisope (1981) explored the oxidation of amines and sulfides using derivatives similar to 4-Bromo-N,1-dimethylpyrazol-3-amine; hydrochloride. They found that such compounds could produce amine oxides and sulfoxides with high yield, indicating potential applications in oxidation reactions (Baumstark & Chrisope, 1981).
Synthetic Routes to Enol Lactones
Itoh and Kanemasa (2003) demonstrated a new method for enol lactone synthesis using a Michael addition/cyclization sequence. This method involves cyclic 1,3-dicarbonyl compounds and 1-(2-alkenoyl)-4-bromo-3,5-dimethylpyrazoles, indicating the utility of 4-Bromo-N,1-dimethylpyrazol-3-amine; hydrochloride in synthesizing enol lactones (Itoh & Kanemasa, 2003).
Pharmaceutical Synthesis
Power et al. (2015) discussed the synthesis of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B), a compound structurally related to 4-Bromo-N,1-dimethylpyrazol-3-amine; hydrochloride. Their work highlights the potential of such compounds in pharmaceutical synthesis and analytical techniques (Power et al., 2015).
Analgesic and Other Activities
Bondavalli et al. (1988) synthesized N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives, revealing remarkable analgesic activity in mice. This suggests possible pharmacological applications of 4-Bromo-N,1-dimethylpyrazol-3-amine; hydrochloride and its derivatives (Bondavalli et al., 1988).
Aromatic Nucleophilic Substitution
Guerrera et al. (1995) studied the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines, leading to the formation of N-substituted 3-amino-2-nitrobenzo[b]thiophenes. The reaction mechanism indicates the relevance of 4-Bromo-N,1-dimethylpyrazol-3-amine; hydrochloride in aromatic nucleophilic substitution processes (Guerrera et al., 1995).
Safety and Hazards
The safety information for 4-Bromo-N,1-dimethylpyrazol-3-amine;hydrochloride indicates that it is toxic in contact with skin, causes skin irritation, and may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed or if inhaled . The compound should be stored locked up and disposed of to an approved waste disposal plant .
Mechanism of Action
Mode of Action
It’s known that pyrazole derivatives can participate in various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure and potentially influence the interaction with its targets.
Biochemical Pathways
Pyrazole derivatives are known to be involved in various reactions, suggesting they may influence multiple biochemical pathways .
properties
IUPAC Name |
4-bromo-N,1-dimethylpyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3.ClH/c1-7-5-4(6)3-9(2)8-5;/h3H,1-2H3,(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUGNLXJWVPLIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN(C=C1Br)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N,1-dimethylpyrazol-3-amine;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.